![molecular formula C20H23F3N4O B2463916 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide CAS No. 1775527-43-9](/img/structure/B2463916.png)

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

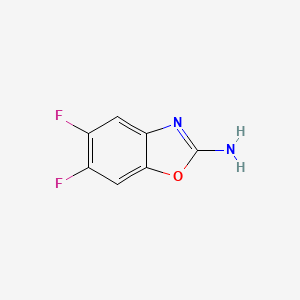

“N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide” is a chemical compound with the molecular formula C20H23F3N4O and a molecular weight of 392.426. It is a complex organic compound that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be determined by X-ray crystallography or similar techniques . The presence of the pyrimidine and piperidine rings, as well as the trifluoromethyl group, will influence the overall shape and properties of the molecule.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO at concentrations of at least 100 mg/mL (187.41 mM), but it is insoluble in water . The predicted pKa is 14.33±0.10 .Aplicaciones Científicas De Investigación

Synthesis and Anti-Angiogenic Studies

Compounds similar to N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide have been synthesized and studied for their anti-angiogenic properties and DNA cleavage activities. These novel piperidine analogues demonstrated significant anti-angiogenic effects and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

Metabolism in Chronic Myelogenous Leukemia

Related compounds have been explored for their metabolic pathways in chronic myelogenous leukemia patients. Studies have shown that these compounds undergo various metabolic processes, including N-demethylation and hydroxylation, indicating the complexity of their metabolism in human systems (Gong et al., 2010).

Capillary Electrophoresis in Quality Control

These compounds have been used in the development of nonaqueous capillary electrophoretic methods for quality control purposes. This technique provides a simple and effective method for separating and analyzing related substances (Ye et al., 2012).

Exploration in NF-kappaB and AP-1 Gene Expression

Structural modification studies of similar compounds have been conducted to explore their inhibitory effects on NF-kappaB and AP-1 transcription factors. These studies contribute to understanding the potential oral bioavailability of these compounds (Palanki et al., 2000).

Muscarinic Receptor Antagonists

Research into muscarinic receptor antagonists has involved synthesizing compounds with similar structures. These studies have evaluated their potency, providing insights into new therapeutic avenues for related disorders (Broadley et al., 2011).

Glycine Transporter Inhibitor Identification

These compounds have been investigated for their role as glycine transporter 1 inhibitors. The discovery of structurally diverse compounds has enhanced our understanding of drug-likeness and pharmacokinetics (Yamamoto et al., 2016).

Propiedades

IUPAC Name |

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N4O/c1-14-24-17(20(21,22)23)13-18(25-14)27-11-9-16(10-12-27)26-19(28)8-7-15-5-3-2-4-6-15/h2-6,13,16H,7-12H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEKDPXSUMDVEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CCC3=CC=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,9-dimethyl-7-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2463834.png)

![3,6-Dimethyl-imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B2463843.png)

![N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenecarboxamide](/img/structure/B2463847.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2463848.png)

![N-benzyl-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2463850.png)

![8-(5-chloro-2-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2463855.png)

![(3-Fluoro-4-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2463856.png)